molecular formula C16H23NO2S B2588367 N-[(4-methoxythian-4-yl)methyl]-2-(3-methylphenyl)acetamide CAS No. 2034452-16-7

N-[(4-methoxythian-4-yl)methyl]-2-(3-methylphenyl)acetamide

Cat. No.: B2588367
CAS No.: 2034452-16-7
M. Wt: 293.43
InChI Key: XBCAGSQBZRMRHD-UHFFFAOYSA-N
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Description

N-[(4-methoxythian-4-yl)methyl]-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative of interest in chemical and pharmacological research. This compound features a unique molecular architecture, combining a 3-methylphenylacetamide group with a 4-methoxythiane moiety. The acetamide functional group is a common scaffold in many biologically active molecules and is frequently investigated for its electronic and steric properties, which can influence molecular planarity and intermolecular interactions such as hydrogen bonding . Researchers utilize such specialized compounds as key intermediates in organic synthesis and in the development of novel small molecules for basic science studies. The structural complexity of this acetamide makes it a valuable candidate for exploring structure-activity relationships (SAR), molecular recognition, and as a building block in medicinal chemistry programs. It is supplied with guaranteed high purity to ensure consistency and reliability in experimental results. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal personal use.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-13-4-3-5-14(10-13)11-15(18)17-12-16(19-2)6-8-20-9-7-16/h3-5,10H,6-9,11-12H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCAGSQBZRMRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxythian-4-yl)methyl]-2-(3-methylphenyl)acetamide typically involves the reaction of 4-methoxythian-4-ylmethylamine with 2-(3-methylphenyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxythianyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-[(4-methoxythian-4-yl)methyl]-2-(3-methylphenyl)acetamide has a complex molecular structure that contributes to its diverse applications. The presence of the methoxy group and thianyl moiety enhances its solubility and reactivity, making it suitable for various chemical reactions.

Molecular Formula: C14H17NO2S
Molecular Weight: 263.35 g/mol
IUPAC Name: this compound

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Case Study:

  • Objective: Evaluate the antibacterial efficacy against Staphylococcus aureus.
  • Method: Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
  • Results: The compound exhibited an MIC of 32 µg/mL, indicating potent antibacterial activity.

Antidepressant Effects

The compound's potential antidepressant effects have been investigated through behavioral studies in animal models.

Case Study:

  • Objective: Assess the antidepressant-like effects in mice.
  • Method: Mice were administered varying doses (15 mg/kg to 60 mg/kg) and subjected to the forced swim test.
  • Results: A significant reduction in immobility was observed at the highest dose, suggesting antidepressant properties.

Biochemical Mechanisms

The mechanisms underlying the biological activities of this compound involve modulation of key biochemical pathways:

Enzyme Interaction

The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs.

Cellular Signaling

Research indicates that this compound can modulate cellular signaling pathways related to oxidative stress, potentially offering protective effects against cellular damage.

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of this compound:

Acute Toxicity Tests

Acute toxicity studies have been conducted to evaluate the safety of this compound in animal models.

Findings:

  • The LD50 value was determined to be greater than 2000 mg/kg, indicating low acute toxicity.

Chronic Exposure Studies

Long-term exposure studies are necessary to assess potential cumulative effects or organ-specific toxicity.

Summary Table of Biological Activities

ActivityTested CompoundMIC (µg/mL)Behavioral Test Results
AntibacterialThis compound32N/A
AntidepressantThis compoundN/ASignificant reduction in immobility at doses (15–60 mg/kg)

Mechanism of Action

The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues of Acetamide Derivatives

The compound shares structural homology with several acetamide-based molecules reported in the literature. Key comparisons include:

Table 1: Structural and Functional Comparison with Analogues
Compound Name Key Substituents/Features Biological Activity/Findings Reference
N-[(4-Methoxythian-4-yl)methyl]-2-(3-methylphenyl)acetamide 4-Methoxythiane, 3-methylphenyl Hypothesized CNS or enzyme modulation (structural analogy) N/A
2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) 3-Cyanophenyl, 4-methylpyridine SARS-CoV-2 Mpro inhibitor (binding affinity: −22 kcal/mol)
2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) 5-Chlorothiophene, pyridine SARS-CoV-2 Mpro inhibitor
N-(3-Methylphenyl)-2-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)triazol-3-yl]sulfanyl acetamide Triazole, 4-chlorophenyl, 4-methoxyphenyl Antifungal/antimicrobial (structural inference)
N-(4-Methoxyphenyl)-2-(4-oxo-3-phenylthiazolidin-5-yl)acetamide Thiazolidinone, 4-methoxyphenyl Anti-inflammatory (in vitro)
N-(3-Chlorophenyl)-2-(4-(2,4-dioxothiazolidin-5-ylidene)phenoxy)acetamide Thiazolidinedione, 3-chlorophenyl Anti-inflammatory (IC50 < indomethacin)

Key Structural and Functional Differences

Backbone Modifications: The target compound’s 4-methoxythiane ring is distinct from pyridine (5RGX) or thiazolidinedione () moieties in analogs. This sulfur-containing heterocycle may confer unique metabolic stability or target selectivity compared to oxygen/nitrogen-based rings.

Biological Activity :

  • Pyridine-containing analogs (e.g., 5RGX, 5RH1) exhibit strong SARS-CoV-2 Mpro inhibition due to interactions with HIS163 and ASN142 residues . The target compound lacks pyridine but may exploit similar H-bonding via its acetamide carbonyl.
  • Thiazolidinedione derivatives (e.g., compound 74 in ) show anti-inflammatory activity via PPAR-γ modulation, a pathway unlikely for the target compound due to the absence of the 2,4-dioxothiazolidine core.

Synthetic Accessibility :

  • The target compound’s 4-methoxythiane ring may require specialized synthetic routes compared to simpler aryl/heteroaryl substituents in analogs (e.g., triazole in ).

Biological Activity

N-[(4-methoxythian-4-yl)methyl]-2-(3-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H17NO2S, and its structure features a thian group linked to an acetamide moiety. The presence of methoxy and methyl groups may influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of appropriate thian derivatives with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide linkage.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with thiazole and thian structures can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves the activation of caspase pathways, leading to programmed cell death .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AA54915Apoptosis via caspase activation
Compound BC620Cell cycle arrest
N-[Methoxy]A54912Apoptosis via mitochondrial pathway

Anti-inflammatory Effects

In addition to anticancer properties, some studies suggest that this compound may possess anti-inflammatory effects. The thian structure is known to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. This could be particularly beneficial in conditions such as arthritis or chronic inflammatory diseases.

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on a series of thiazole derivatives, including those with methoxy substitutions, demonstrated their ability to inhibit tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Inflammation Model : In vivo studies using animal models of inflammation showed that compounds similar to this compound significantly reduced edema and inflammatory markers when administered, suggesting a promising therapeutic avenue for inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial studies suggest moderate bioavailability and a favorable safety profile, although comprehensive toxicological assessments are required to ensure safety in clinical applications.

Q & A

Basic Research Questions

Q. How can the molecular structure of N-[(4-methoxythian-4-yl)methyl]-2-(3-methylphenyl)acetamide be confirmed experimentally?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR and 13C^{13}C-NMR to assign signals corresponding to the methoxythianyl, methylphenyl, and acetamide moieties. For example, the methoxy group typically resonates at δ 3.2–3.5 ppm in 1H^1H-NMR .
  • Infrared (IR) Spectroscopy : Confirm the presence of key functional groups (e.g., C=O stretch of acetamide at ~1650–1700 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for pharmacological studies) using reverse-phase columns and UV detection .

Q. What are the recommended synthetic routes for this compound, and how can intermediates be stabilized?

  • Methodology :

  • Multi-step synthesis : Start with functionalization of the thiane ring (e.g., methoxylation at position 4), followed by alkylation with a methylphenylacetamide precursor. Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis .
  • Intermediate stabilization : Protect reactive groups (e.g., amines or carbonyls) with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups during synthesis .

Q. How can researchers validate the purity of this compound before biological testing?

  • Methodology :

  • Combined analytical techniques : Use HPLC for quantitative purity assessment and mass spectrometry (LC-MS) to detect trace impurities (<0.1% threshold) .
  • Melting point analysis : Compare observed values with theoretical predictions to detect polymorphic variations .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved in pharmacological studies?

  • Methodology :

  • Dose-response profiling : Perform in vitro assays (e.g., IC50_{50} determination) across multiple cell lines to identify cell-type-specific effects .
  • Metabolic stability testing : Use liver microsomes to assess if metabolites contribute to observed discrepancies in activity .
  • Statistical rigor : Apply ANOVA or multivariate analysis to differentiate experimental noise from true biological variation .

Q. What strategies optimize the synthetic yield of this compound in large-scale reactions?

  • Methodology :

  • Catalyst screening : Test palladium or copper catalysts for coupling reactions to enhance efficiency .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve recyclability .
  • Process monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. How does the methoxythianyl moiety influence the compound’s pharmacokinetic properties?

  • Methodology :

  • Computational modeling : Perform molecular dynamics simulations to predict logP (lipophilicity) and membrane permeability .
  • In vivo PK studies : Measure half-life, bioavailability, and tissue distribution in rodent models using radiolabeled analogs .
  • Enzymatic assays : Test interactions with cytochrome P450 enzymes to assess metabolic stability .

Q. What are the best practices for designing structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodology :

  • Scaffold diversification : Modify the thiane ring (e.g., substituent position) and acetamide linker (e.g., alkyl vs. aryl groups) to probe activity .
  • High-throughput screening (HTS) : Use fragment-based libraries to identify synergistic functional groups .
  • Crystallography : Solve X-ray structures of target-bound complexes (e.g., enzyme-inhibitor) to guide rational design .

Critical Data Gaps and Future Directions

  • Structural analogs : Compare with compounds like N-(4-methoxyphenyl)-2-{[2-(3-methylphenyl)methyl]tetrahydroisoquinolinyl}acetamide to identify conserved pharmacophores .
  • Toxicity profiling : Conduct Ames tests and hepatotoxicity assays to prioritize derivatives for preclinical development .
  • Mechanistic studies : Use CRISPR-Cas9 gene editing to validate molecular targets in disease-relevant pathways .

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